Vicriviroc

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Vicriviroc, also known as SCH 417690 and SCH-D, is currently in clinical trials for the management of HIV-1. This pyrimidine based drug inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells. This drug was developed by Schering-Plough.

Vicriviroc is a piperazine-based CCR5 receptor antagonist with activity against human immunodeficiency virus. Vicriviroc is designed to bind to CCR5 and inhibit the entry of HIV into CD4 cells.

VICRIVIROC is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

structure in first source

See also: Vicriviroc Maleate (active moiety of).

vicriviroc SCH 417690 discovery and characterization

Mechanism of Action and HIV-1 Entry Inhibition

The table below summarizes the core mechanism by which vicriviroc inhibits HIV-1 entry.

| Aspect | Description |

|---|---|

| Target Protein | C-C chemokine receptor type 5 (CCR5) [1]. |

| Role of Target | Coreceptor for CCR5-tropic (R5) HIV-1; essential for viral entry into CD4+ cells [2]. |

| Type of Inhibition | Noncompetitive, allosteric antagonist [1]. |

| Binding Site | Hydrophobic pocket between transmembrane helices on the extracellular side of CCR5 [1] [2]. |

| Key Consequence | Induces conformational change in CCR5, preventing gp120 binding and subsequent membrane fusion by gp41 [2]. |

The following diagram illustrates how this compound blocks HIV-1 from entering human host cells.

This compound binds CCR5, blocking the conformational changes needed for HIV-1 entry.

Key Preclinical Characterization Data

This compound was characterized through a series of experiments demonstrating its potent and specific antiviral activity.

Antiviral Potency and Selectivity

The table below summarizes its activity against various CCR5-tropic HIV-1 isolates in PBMC replication assays [3] [4] [5].

| HIV-1 Isolate | IC₉₀ (nM) |

|---|---|

| 301657 | 1.8 nM |

| ADA-M | 2.8 nM |

| JrFL | 3.3 nM |

| JV1083 | 4.9 nM |

| RU 570 | 10 nM |

This compound demonstrated broad-spectrum activity against genetically diverse and drug-resistant HIV-1 isolates and was consistently more potent than its predecessor, SCH-C [3] [6]. It also showed synergistic anti-HIV activity when combined with other classes of antiretrovirals [3].

Binding Affinity and Receptor Antagonism

The following data confirm its specific mechanism as a CCR5 receptor antagonist [3] [4] [5].

| Assay Type | Target / Function | Result (Ki / IC₅₀) |

|---|---|---|

| Competition Binding | CCR5 Binding Affinity | Ki = 2.5 nM |

| Functional Assay | Inhibition of MIP-1α chemotaxis | IC₅₀ < 1 nM |

| Functional Assay | Inhibition of RANTES signaling | IC₅₀ = 4.2 ± 1.3 nM |

| Specificity Assay | hERG ion channel binding | IC₅₀ = 5.8 μM |

This compound's diminished affinity for the hERG ion channel suggested a reduced potential for cardiac side-effects (like QTc prolongation) compared to SCH-C [3] [2].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational characterization assays, here are the detailed methodologies.

PBMC Replication Assay [3]

This protocol was used to determine the IC₉₀ values for different viral isolates.

- Cell Preparation: Isolate PBMCs from donors and stimulate them with PHA (5 μg/mL) and IL-2 (50 U/mL) for 3-7 days.

- Infection: Resuspend cells at 4 × 10⁶/mL, seed into 96-well plates (2 × 10⁵/well), and pre-incubate with serial dilutions of this compound for 1 hour.

- Inoculation: Infect triplicate wells with 25-100 TCID₅₀ of viral inoculum for 3-4 hours.

- Wash and Culture: Wash cells twice with PBS to remove residual virus and continue culture with the compound for 4-6 days.

- Quantification: Measure HIV-1 replication by quantifying extracellular p24 antigen in supernatants via ELISA.

- Data Analysis: Calculate EC₅₀ and EC₉₀ values using non-linear regression in software like GraphPad PRISM.

Calcium Flux Functional Assay [3] [7]

This assay confirms this compound functionally antagonizes the native CCR5 receptor.

- Cell Line: Use a cell line expressing CCR5, loaded with a calcium-sensitive fluorescent dye.

- Agonist: A natural CCR5 chemokine ligand, such as RANTES or MIP-1α, is used as the agonist.

- Antagonist Pre-treatment: Incubate cells with this compound prior to agonist stimulation.

- Stimulation and Measurement: Stimulate cells with the agonist and immediately measure the intracellular calcium release (a rapid, transient signal) using a fluorometer.

- Analysis: The inhibition of the calcium flux signal by this compound is measured, and an IC₅₀ value is calculated.

The workflow for this functional assay is outlined below.

Experimental workflow for assessing CCR5 antagonism via calcium flux assay.

Clinical Trial Outcomes and Status

Despite promising preclinical and phase II results, this compound's development for HIV treatment was halted following phase III trials [8] [2].

- Phase II (VICTOR-E1): Showed significant efficacy in treatment-experienced patients with CCR5-tropic virus; 56% of patients receiving this compound 30 mg + OBT achieved HIV RNA <50 copies/mL at 48 weeks, compared to 14% on placebo + OBT [8].

- Phase III (VICTOR-E3/E4): Failed to demonstrate a significant difference in virological suppression compared to placebo plus OBT at 48 weeks. Consequently, Merck decided not to pursue regulatory approval [8].

The research on this compound continues in other areas, such as oncology. An ongoing study is investigating its use in combination with pembrolizumab for advanced or metastatic microsatellite stable colorectal cancer [7].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. and Discovery of Characterization ( this compound )... SCH 417690 [pmc.ncbi.nlm.nih.gov]

- 4. This compound maleate (SCH-417690 maleate) | CCR Antagonist [medchemexpress.com]

- 5. maleate ( this compound maleate) | CCR5 antagonist SCH 417690 [invivochem.com]

- 6. Discovery and characterization of this compound (SCH 417690) ... [pubmed.ncbi.nlm.nih.gov]

- 7. _product_DataBase_PeptideDb this compound [peptidedb.com]

- 8. This compound plus optimized background therapy for treatment ... [sciencedirect.com]

vicriviroc CCR5 antagonist mechanism of action

Molecular Mechanism of Action

The table below summarizes the core mechanistic details of vicriviroc:

| Feature | Description |

|---|---|

| Drug Type | Small molecule [1] |

| Primary Target | C-C Chemokine Receptor Type 5 (CCR5) [2] |

| Action | Non-competitive, allosteric antagonist [3] [4] |

| Binding Site | Hydrophobic pocket formed by transmembrane helices of CCR5 [3] [4] |

| Key Outcome | Conformational change in CCR5 extracellular domains, preventing viral gp120 from binding [4] |

| Functional Effect | Inhibits HIV-1 entry & internalization into CD4+ host cells; inhibits CCR5 signaling by natural chemokines [3] [2] |

This mechanism is illustrated in the following diagram of HIV cellular entry and this compound inhibition:

Key Experimental Data and Efficacy

This compound was evaluated in multiple clinical trials. The table below summarizes key efficacy data from a Phase 2 study (ACTG A5211) in treatment-experienced patients with R5-tropic HIV-1 [5]:

| This compound Dose | Virologic Failure Rate by Week 48 | Median HIV-1 RNA Change from Baseline |

|---|---|---|

| Placebo | 24/28 (86%) | - |

| 5 mg | 12/30 (40%) | - |

| 10 mg | 8/30 (27%) | - |

| 15 mg | 10/30 (33%) | - |

| All this compound Subjects (3-Year Follow-up) | ||

| - | 49% of those suppressed did not experience viral rebound | -1.52 mean log10 copies/mL decrease at Day 14 |

This compound demonstrated broad-spectrum activity against diverse HIV-1 isolates and synergistic effects when combined with other antiretroviral classes [2]. A significant challenge was the potential for tropism shift, where the virus switches to using the CXCR4 co-receptor; in the Phase 2 trial, 29% of subjects developed detectable dual/mixed-tropic virus [5].

Detailed Experimental Protocols

For researchers, here are the key methodologies used to characterize this compound.

In Vitro Antiviral Replication Assay

This protocol assesses a compound's potency in inhibiting HIV replication in human peripheral blood mononuclear cells (PBMCs) [2].

- Cell Preparation: Isolate PBMCs from healthy donors using Ficoll density gradient centrifugation. Stimulate cells with PHA (5 μg/mL) and IL-2 (50 U/mL) for 3-7 days to activate them.

- Infection & Compound Incubation: Resuspend PBMCs at 4 × 10^6 cells/mL. Pre-incubate cells with serial dilutions of this compound for 1 hour. Infect triplicate wells with a primary R5-tropic HIV-1 isolate (e.g., 25-100 TCID50).

- Post-Infection & Readout: Wash cells post-infection to remove residual virus and culture with the compound for 4-6 days. Quantify viral replication by measuring p24 antigen levels in the supernatant using ELISA.

- Data Analysis: Calculate EC50 and EC90 values using non-linear regression analysis in software such as GraphPad PRISM.

PhenoSense HIV-1 Entry Assay (Single-Cycle Infectivity Assay)

This assay specifically measures the inhibition of viral entry and can be used with engineered viruses containing specific resistance mutations [2].

- Virus Generation: Co-transfect HEK293 cells with:

- An HIV-1 genomic vector that carries a luciferase reporter gene.

- An envelope expression vector (e.g., pJR-FL) that provides the CCR5-tropic gp160 envelope.

- Infection & Inhibition: Harvest pseudotyped virus stocks 48 hours post-transfection. Infect U87-CD4-CCR5 target cells in the presence of serial dilutions of this compound.

- Quantification: After 72 hours, lyse cells and measure luciferase activity. Calculate percent inhibition relative to a no-drug control.

- Data Analysis: Plot % inhibition vs. log10 drug concentration to generate a dose-response curve and determine EC50.

Clinical Development Status and Safety

While this compound demonstrated sustained virologic suppression and was generally well-tolerated over three years of follow-up [5], its development pathway faced challenges.

- Safety Events: During clinical trials, malignancies (including lymphomas) were observed in some subjects receiving this compound, prompting close safety monitoring [5]. The compound was specifically designed to have a lower affinity for the hERG ion channel than its predecessor to reduce the risk of QTc prolongation [2] [4].

- Discontinuation for HIV: Despite reaching Phase 3 trials, this compound did not meet its primary efficacy endpoints, and Merck decided not to seek regulatory approval for HIV treatment in 2010 [1] [4].

- Investigation in Oncology: More recently, this compound has been investigated for oncology. A 2024 Phase 2 trial studied its combination with pembrolizumab in advanced microsatellite stable colorectal cancer. The combination showed limited antitumor activity, with an objective response rate of 5% in both dose groups tested [6].

Interpretation Notes for Researchers

- Tropism Testing is Critical: The efficacy of CCR5 antagonists is entirely dependent on viral tropism. The presence of CXCR4-using virus necessitates alternative treatment strategies [3] [5].

- Allosteric vs. Competitive Inhibition: Unlike monoclonal antibodies like Leronlimab (PRO 140) that act as competitive inhibitors, small molecules like this compound are non-competitive allosteric antagonists [3]. This difference can impact the genetic barrier to resistance and viral escape pathways.

- Resistance Monitoring: this compound resistance, though not frequently observed, can manifest as a progressive decrease in the maximal percentage inhibition (MPI) in phenotypic assays, rather than a sheer shift in EC50 [5].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. Discovery and Characterization of this compound (SCH 417690) ... [pmc.ncbi.nlm.nih.gov]

- 3. receptor CCR - Wikipedia 5 antagonist [en.wikipedia.org]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Three-Year Safety and Efficacy of this compound, a CCR5 ... [pmc.ncbi.nlm.nih.gov]

- 6. Safety and Efficacy of this compound (MK-7690) in Combination ... [sciencedirect.com]

what is the structure of vicriviroc

Chemical Structure and Properties

The table below summarizes the fundamental chemical identifiers and physical properties of Vicriviroc.

| Property | Description |

|---|---|

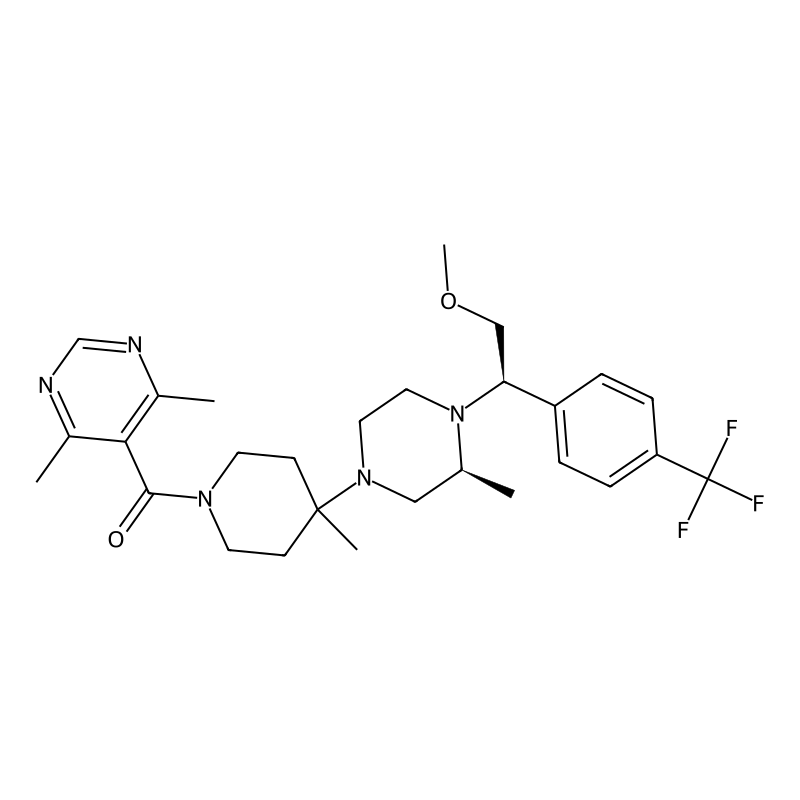

| IUPAC Name | 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine [1] [2] |

| Chemical Formula | C₂₈H₃₈F₃N₅O₂ [1] [2] [3] |

| Average Molecular Weight | 533.63 g/mol [2] [3] |

| CAS Registry Number | 306296-47-9 [2] [3] |

| Chemical Structure (SMILES) | COC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N2[C@H](CN(C3(CCN(CC3)C(C4=C(C)N=CN=C4C)=O)C)CC2)C [2] [3] |

| Modality | Small Molecule [2] |

| External IDs | SCH 417690; SCH-D; MK-4176; MK-7690 [1] [2] [3] |

This compound is commonly used in research as salts to improve stability or solubility; the most documented are this compound Maleate (CAS: 599179-03-0) [4] and this compound Hydrochloride (CAS: 541503-48-4) [2].

Key Structural Features and Functional Motifs

The structure of this compound can be understood through its core components, each contributing to its function as a CCR5 antagonist.

Key structural motifs of this compound and their functional roles in CCR5 binding.

Method of Action and Structural Interactions

This compound is a non-competitive allosteric antagonist of the CCR5 receptor [1] [2] [5]. It binds to a hydrophobic pocket formed by the transmembrane helices of CCR5, inducing a conformational change that prevents the viral gp120 protein from engaging the receptor and blocks HIV-1 entry into host cells [1] [6] [5].

Key binding interactions include:

- Hydrophobic interactions: The trifluoromethylphenyl group interacts strongly with residue I198 on transmembrane helix 5 (TM5) of CCR5 [1].

- Electrostatic interactions: The positively charged tertiary nitrogen in the piperazine ring forms a critical interaction with the E283 (Glu283) residue on transmembrane helix 7 (TM7) of CCR5 [1] [5]. Residues Y108 and Y251 also contribute to strong binding interactions [1].

Experimental Data on Biological Activity

The following table summarizes key activity data for this compound from experimental assays.

| Assay Type | Cell Line / System | Measured Activity (IC₅₀/EC₅₀) | Description / Target | Citation |

|---|---|---|---|---|

| CCR5 Antagonism | Not Specified | 0.91 nM | Inhibition of MIP-1α binding | [3] |

| CCR5 Antagonism | Not Specified | 16 nM | Inhibition of RANTES-induced intracellular calcium release | [3] |

| HIV-1 Antiviral | Human PBMCs | 0.23 nM | Against HIV-1 BaL strain (p24 protein level) | [3] |

| HIV-1 Antiviral | Human PBMCs | 0.56 nM | Against HIV-1 ADA strain (p24 protein level) | [3] |

| Cytotoxicity | Human MT-4 cells | > 5 μM | Cytostatic concentration (CC₅₀), demonstrates high selectivity index | [3] |

Research and Development Status

This compound was developed by Schering-Plough (now Merck) as an investigational oral therapeutic for HIV-1 infection [1] [2] [7]. Clinical development for treatment-experienced patients was discontinued as the drug did not meet primary efficacy endpoints in late-stage trials [1] [5]. Research continues into alternative applications, including its formulation in intravaginal rings for HIV prevention [8].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound (SCH 417690) | CCR5 Antagonist [medchemexpress.com]

- 4. This compound Maleate [go.drugbank.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. V3 determinants of HIV-1 escape from the CCR5 inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of this compound (SCH 417690) ... [pmc.ncbi.nlm.nih.gov]

- 8. Phase 1 Safety and Pharmacokinetics Study of MK-2048 ... [pubmed.ncbi.nlm.nih.gov]

Chemical and Pharmacological Profile of Vicriviroc

The table below summarizes the core chemical and pharmacological data for Vicriviroc, compiled from the search results.

| Property | Specification / Value | Source / Notes |

|---|---|---|

| Systematic Name (IUPAC) | (4,6-dimethylpyrimidin-5-yl){4-[(3S)-4-{(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}methanone | [1] [2] |

| Molecular Formula | C₂₈H₃₈F₃N₅O₂ | [1] [2] |

| Molar Mass | 533.639 g/mol (free base) | [2] |

| CAS Number | 599179-03-0 (maleate salt) | [3] [4] |

| Drug Class | Piperazine-based, small-molecule CCR5 receptor antagonist | [5] [1] [3] |

| Mechanism | Non-competitive allosteric antagonist of the CCR5 co-receptor | [1] |

| IC₉₀ (Anti-HIV-1, PBMCs) | 1.8 - 10 nM (range across different viral strains) | [4] |

| Kᵢ (CCR5 Binding) | 2.5 nM | [4] |

Synthesis and Characterization

While a detailed public synthesis protocol is not available, the search results provide insights into the chemical structure and synthetic approaches:

- Core Structure: this compound is based on a piperazinopiperidine amide template. This scaffold is recognized as a promising structure for developing CCR5 antagonists [6].

- Synthetic Strategy: A "forward- and reverse-synthesis" approach has been reported for creating libraries of analogous compounds. This methodology uses a 4-substituent-4-aminopiperidine building block as a common key intermediate to construct the piperazinopiperidine nucleus, allowing for variation at critical pharmacophore sites [6].

- Isotopically Labeled Forms: The synthesis of several isotopically labelled forms of SCH 417690 (this compound)—including tritium (

³H), deuterium (²H₄), and carbon-14 (¹⁴C)—has been described for use in absorption, distribution, metabolism, and excretion (ADME) studies, receptor binding assays, and as analytical standards [7].

Mechanism of Action and Key Experiments

This compound blocks HIV-1 entry by specifically targeting the host cell's CCR5 co-receptor.

This compound binds allosterically to CCR5, preventing the conformational changes needed for HIV-1 fusion.

Detailed Experimental Protocols

The primary literature describes several key assays used to characterize this compound's activity and mechanism [5]:

PBMC Replication Assay

- Purpose: To determine the compound's effectiveness at inhibiting viral replication in human peripheral blood mononuclear cells (PBMCs).

- Methodology: PHA-stimulated PBMCs are pre-incubated with serial dilutions of this compound, then infected with a primary CCR5-tropic HIV-1 isolate (e.g., 25-100 TCID₅₀). After washing away residual virus, cells are cultured with the compound for 4-6 days. Viral replication is quantified by measuring p24 antigen levels in the supernatant via ELISA. The EC₅₀ and EC₉₀ values are calculated using non-linear regression software.

PhenoSense HIV-1 Entry Assay

- Purpose: A rapid, single-cycle assay to measure susceptibility of pseudoviruses with specific resistance mutations.

- Methodology: Pseudotyped viruses, generated by co-transfecting HEK293 cells with an HIV-1 genomic vector (containing a luciferase reporter) and an envelope plasmid (e.g., JrCSF), are used to infect U87-CD4-CCR5 target cells in the presence of this compound. Infection is measured by luciferase activity 72 hours post-inoculation. The percent inhibition is calculated relative to a no-drug control.

Drug Combination Studies (Chou-Talalay Method)

- Purpose: To evaluate whether this compound acts synergistically, additively, or antagonistically with other antiretroviral drugs.

- Methodology: PHA-stimulated PBMCs are infected with HIV-1 in the presence of single drugs or fixed-ratio combinations of this compound and other agents (e.g., Zidovudine, Enfuvirtide). After 7 days of culture, p24 levels are measured. The data are analyzed using the median-effect principle and isobologram technique to calculate a Combination Index (CI).

Resistance and Cross-Resistance Profile

Understanding resistance is critical for clinical application. Research shows that HIV-1 can develop resistance to this compound through mutations in the viral envelope glycoprotein gp160.

| Virus Strain | Characteristics | Fold-Resistance to this compound | Cross-Resistance Notes |

|---|---|---|---|

| CC101.19 | Selected for resistance to AD101 (experimental CCR5i) | ~9.3-fold | Remains susceptible to Maraviroc (MVC) [8] |

| D1/85.16 | Selected for resistance to this compound (VVC) | ~8.5-fold | Shows high resistance to SCH-C (68-fold) [8] |

| RU570-VCVres | Primary isolate selected for VVC resistance | N/A | Mapping implicates a 200-amino acid region (C2-V5) in gp160, not just the V3 loop [9] |

Clinical Development Summary

This compound's clinical development pathway provides context for its research status:

- Phase II Results: In the VICTOR-E1 trial with treatment-experienced patients, this compound (20 or 30 mg once daily) plus an optimized background therapy (OBT) was superior to OBT alone at 48 weeks [10].

- Phase III Outcome: Subsequent Phase III trials (VICTOR-E3/E4) in a similar population did not show a significant benefit over the optimized background regimen alone. Consequently, development for treatment-experienced patients was not pursued [10].

- Status: this compound has not been approved for clinical use and remains an investigational compound [1] [10].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | C28H38F3N5O2 [chemspider.com]

- 3. Compound this compound maleate [chemdiv.com]

- 4. maleate, MedChemExpress 5 mg | Buy Online this compound [fishersci.co.uk]

- 5. Discovery and Characterization of this compound (SCH 417690) ... [pmc.ncbi.nlm.nih.gov]

- 6. Forward- and reverse- synthesis of piperazinopiperidine amide analogs... [pubs.rsc.org]

- 7. Synthesis of (3) H, (2) H4 and (14) C-SCH 417690 (this compound) [pubmed.ncbi.nlm.nih.gov]

- 8. a novel small molecule CCR5 inhibitor active against R5- ... [nature.com]

- 9. Mapping resistance to the CCR5 co-receptor antagonist ... [sciencedirect.com]

- 10. This compound plus optimized background therapy for treatment ... [sciencedirect.com]

Mechanism of Action and Quantitative Data

Table 1: Molecular and Pharmacological Profile of Vicriviroc

| Parameter | Description |

|---|---|

| Drug Class | Small molecule, CCR5 allosteric antagonist (Entry Inhibitor) [1] [2] |

| Mechanism | Binds a hydrophobic pocket within CCR5's transmembrane domains, inducing conformational changes that prevent gp120 interaction and viral entry [3] [2]. |

| Target | Human C-C chemokine receptor type 5 (CCR5) [2] |

| Binding Affinity (CCR5) | Higher affinity for CCR5 compared to first-generation antagonist SCH-C [4] |

| Antiviral Potency (EC₅₀) | Consistently more active than SCH-C; EC₅₀ in the low nanomolar range (e.g., ~1-5 nM in various assays) against diverse R5-tropic HIV-1 isolates [4] |

| Metabolism | Primarily by the CYP3A4 enzyme system [2] |

Table 2: Key gp120 Mutations Associated with this compound Resistance

Resistance is linked to mutations that allow the virus to use the drug-bound form of CCR5, characterized by a reduction in Maximal Percent Inhibition (MPI) rather than a significant shift in IC₅₀ [3] [5].

| gp120 Domain | Amino Acid Change | Key Findings and Context |

|---|---|---|

| V3 Loop | R305K | Single most impactful change; significantly reduces MPI but alone is insufficient for full resistance [6]. |

| V3 Loop | Q315R | Contributes to the resistant phenotype when combined with other mutations [6]. |

| V3 Loop | L317W (or F317W) | Associated with reduced infectivity and contributes to non-competitive resistance, especially in combination with other mutations [5]. |

| C3 Region | P363S, A373T | Restore partial susceptibility to this compound when introduced into a resistant background [6]. |

| V4 Region | I408T | Single mutation can cause a 4-fold increase in IC₅₀ and significant reduction in MPI for maraviroc and this compound [5]. |

| V5 Region | T467I | Restores partial susceptibility to this compound when introduced into a resistant background [6]. |

Experimental Models for Studying Resistance

The following workflow illustrates a standard method for generating and characterizing this compound-resistant HIV-1 in a research setting.

Experimental workflow for generating and characterizing this compound-resistant HIV-1.

Key Methodological Details:

- Cell Culture & Viral Passage: The resistant virus (QZ4589-VCV) was generated by serially passaging a primary clade B HIV-1 isolate in PM-1 cells for over six months with escalating this compound doses [6].

- Phenotypic Assays: Susceptibility is measured using single-cycle pseudovirus assays or multicycle replication assays in peripheral blood mononuclear cells (PBMCs). The key readout is the Maximum Percent Inhibition (MPI), which drops significantly in resistant viruses [6] [5].

- Genotypic Analysis: Full-length env genes from resistant cultures are sequenced and compared to a passage control virus to identify mutations [6].

- Validation: The contribution of specific mutations is confirmed by introducing them into a reference virus (e.g., HIV-1 ADA) via site-directed mutagenesis or chimeric envelope constructs, followed by phenotypic testing [6] [5].

Interpretation and Research Implications

The data indicates that this compound and maraviroc, while targeting the same CCR5 pocket, select for distinct resistance pathways and V3 mutations [3]. Resistance is often polygenic, requiring a combination of mutations across the C2-V5 domains of gp120 for full manifestation [6]. A single V3 mutation like R305K has a major effect, but changes in V4 (I408T) and other regions are critical in restoring infectivity and solidifying the resistant phenotype [6] [5].

This compound demonstrates synergistic anti-HIV activity when combined with other antiretroviral drug classes, supporting the clinical strategy of using combination therapy to suppress viral escape [4].

References

- 1. Entry inhibitor - Wikipedia [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. V3 determinants of HIV-1 escape from the CCR5 inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of this compound (SCH 417690) ... [pmc.ncbi.nlm.nih.gov]

- 5. Mutations in variable domains of the HIV-1 envelope gene can have... [aidsrestherapy.biomedcentral.com]

- 6. Mapping of this compound Resistance Mutations in HIV-1 gp120 ... [natap.org]

vicriviroc noncompetitive allosteric antagonist CCR5

Mechanism of Action & Technical Data

Vicriviroc inhibits HIV-1 by targeting the host cell's coreceptor rather than a viral enzyme.

- Allosteric Antagonism: this compound binds to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor [1] [2]. This binding is allosteric, meaning it occurs at a site different from the natural chemokine binding site.

- Conformational Change: Upon binding, this compound induces a conformational change in the extracellular domains of CCR5 [1] [3]. This altered conformation prevents the viral gp120 protein from properly engaging the coreceptor, a critical step for viral entry [1].

- Key Binding Interactions: Specific molecular interactions contribute to this compound's high-affinity binding, including hydrophobic interactions with residue I198 and electrostatic interactions with residue E283 (also referred to as E238 in one source) [1]. Residues Y108 and Y251 are also involved in strong interactions [1].

The diagram below illustrates how this compound inhibits HIV-1 entry.

Clinical Efficacy & Safety Data

Clinical trials evaluated this compound in treatment-experienced patients, showing sustained virologic response but also emerging challenges.

| Trial / Data Point | Key Findings on this compound (VCV) |

|---|---|

| 14-Day Monotherapy [1] | Mean HIV RNA decline of ≥1.5 log₁₀ across all dose groups (10, 25, 50 mg, b.i.d.). |

| Phase II (ACTG 5211) - 48 Weeks [1] [4] | VCV 10 mg & 15 mg + OBT superior to placebo + OBT. • 57-73% with HIV-1 RNA <400 copies/mL (vs. 14% placebo). • Median CD4 increase: 96-130 cells/μL. | | Long-Term Safety (3-Year Follow-up) [4] | Appeared safe with sustained virologic suppression. 49% of initially suppressed patients maintained response without viral rebound. | | Key Safety Observations [4] | Malignancies (4 lymphomas, 1 GI cancer) noted during trials; causal link to VCV not established. 9/113 subjects discontinued due to AEs. |

Resistance Mechanisms & Experimental Protocols

Resistance to this compound is complex and involves mutations that allow the virus to use the drug-bound form of CCR5.

- Resistance Profile: Resistance is characterized phenotypically by a flattened dose-response curve and a reduction in the Maximal Percent Inhibition (PMI or MPI), rather than a simple increase in IC₅₀ [5]. Genotypically, resistance is primarily mapped to accumulating mutations in the V3 loop of the gp120 envelope protein [5] [2].

- Key Mutations: Common resistance-associated mutations include K305R, S306P, T307I, F318I, T320R, G321E, and H330Y (HXB2 numbering) [5]. These changes make the virus more dependent on the N-terminus of CCR5 for entry [2].

- Compound-Specific Resistance: While cross-resistance occurs, evidence suggests this compound and maraviroc can select for distinct patterns of V3 loop changes, implying slightly different escape pathways [2].

The experimental workflow for characterizing resistance involves generating and analyzing mutant viruses.

Comparison with Other CCR5 Inhibitors

This compound was part of an early wave of CCR5 antagonist development.

| Inhibitor | Company | Key Characteristics & Status |

|---|---|---|

| This compound | Schering-Plough (Merck) | Improved affinity & reduced hERG binding vs. SCH-C. Development halted (2010). |

| Maraviroc | Pfizer | First/final FDA-approved CCR5 antagonist (2007). Active against R5-tropic HIV-1. |

| Aplaviroc | GlaxoSmithKline | Development terminated due to hepatotoxicity. |

| Cenicriviroc | Takeda | Dual CCR2/CCR5 antagonist. In development for NASH/liver fibrosis. |

Key Experimental Protocols

For researchers, here are methodologies central to this compound's characterization.

- PBMC Replication Assay: This standard test evaluates a compound's ability to inhibit HIV replication in primary cells. Briefly, phytohemagglutinin (PHA)-stimulated PBMCs are incubated with serial dilutions of this compound, infected with a known titer of CCR5-tropic HIV-1, and cultured for several days. Viral replication is quantified by measuring p24 antigen in the supernatant via ELISA, and EC₅₀/EC₉₀ values are calculated [6].

- Phenotypic Susceptibility Assay (e.g., PhenoSense Entry): This assay quantitatively measures how a patient's virus responds to an entry inhibitor. Recombinant pseudoviruses, generated by cotransfecting cells with a luciferase-expressing HIV-1 genomic vector and the patient's envelope (env) gene, are used to infect target cells (e.g., U87-CD4-CCR5) in the presence of serial drug dilutions. Infection efficiency, measured by luciferase activity after 72 hours, is used to generate a dose-response curve and calculate IC₅₀ and Percent Maximal Inhibition (%MI) [6].

- Drug Combination Studies (Chou-Talalay Method): To assess synergy with other antiretrovirals, PHA-stimulated PBMCs are infected with HIV-1 in the presence of this compound and other drugs, alone and in fixed-ratio combinations. HIV-1 p24 antigen is measured on day 7. Data are analyzed using the median-effect principle to calculate a Combination Index (CI), where CI < 1, = 1, and > 1 indicate synergy, additive effect, and antagonism, respectively [6].

Conclusion and Research Implications

This compound serves as a historically significant molecule that helped validate CCR5 as a viable drug target. Although not commercialized, research on it yielded deep insights into the allosteric inhibition of GPCRs, clinical efficacy of entry inhibitors, and complex viral escape pathways leading to CCR5 antagonist resistance. Its legacy informs the development of current and future antiviral therapies targeting host factors.

References

- 1. This compound [en.wikipedia.org]

- 2. V3 determinants of HIV-1 escape from the CCR5 inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Three-Year Safety and Efficacy of this compound, a CCR5 ... [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of CCR5 Antagonist Resistance in an HIV-1 ... [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of this compound (SCH 417690) ... [pmc.ncbi.nlm.nih.gov]

vicriviroc preclinical pharmacology and pharmacokinetics

Drug Profile and Mechanism of Action

Table 1: Vicriviroc Core Profile

| Attribute | Description |

|---|---|

| Chemical Name | 5-({4-[(3S)-4-{(2R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine [1] |

| Molecular Formula | C₂₈H₃₈F₃N₅O₂ [1] |

| Molecular Weight | 533.63 g/mol [1] |

| Drug Class | CCR5 antagonist (HIV-1 entry inhibitor) [2] [3] |

| Mechanism of Action | Non-competitive, allosteric antagonist of the CCR5 chemokine receptor. It binds a hydrophobic pocket between transmembrane helices, inducing a conformational change that prevents HIV-1 gp120 from binding and blocks viral entry into host cells [2] [3]. |

The following diagram illustrates the mechanism by which this compound inhibits HIV-1 entry into the host cell.

Preclinical Pharmacology & Efficacy Data

Table 2: Quantitative Preclinical Antiviral Activity

| Assay/Model | Finding / EC₅₀ Value | Context & Comparison |

|---|---|---|

| PBMC Replication Assay | Potent, broad-spectrum activity against diverse HIV-1 isolates [3]. | Consistently more active than the predecessor SCH-C [3]. |

| PhenoSense HIV-1 Entry Assay | Active against viruses with resistance mutations to Reverse Transcriptase, Protease, and gp41 inhibitors (e.g., enfuvirtide) [3]. | Demonstrated a lack of cross-resistance with other drug classes [3]. |

| Drug Combination Studies | Synergistic anti-HIV-1 activity observed with all other classes of approved antiretrovirals [3]. | - |

Preclinical Pharmacokinetics & Safety

Table 3: Preclinical ADME and Safety Profile

| Parameter | Finding | Significance |

|---|---|---|

| hERG Channel Affinity | Diminished affinity compared to SCH-C [3]. | Suggested a lower risk of QTc interval prolongation and cardiac effects [2] [3]. |

| CYP450 Metabolism | Primarily metabolized by the CYP3A4 isozyme [1]. | Plasma concentrations increased 2–6 fold when co-administered with ritonavir (a CYP3A4 inhibitor) [4]. |

| P-gp Interaction | Not a substrate for P-glycoprotein (P-gp) in vitro [5]. | Lower potential for drug-transporter interactions. |

| Dose-Limiting Toxicity (Animals) | Tonic-clonic convulsions at the time of maximal plasma drug concentrations [6]. | Seizures were self-limiting and preventable with standard anticonvulsant therapy [6]. Exposure multiples (dog vs. human) were ≥10 at the intended clinical dose [6]. |

Key Experimental Methodologies

The core preclinical data for this compound was generated using the following standardized protocols [3]:

- PBMC Antiviral Assay: Phytohemagglutinin (PHA) and interleukin-2 (IL-2) stimulated human PBMCs were infected with HIV-1 in the presence of serial dilutions of this compound. Viral replication was quantified after 4-6 days by measuring extracellular p24 antigen levels via ELISA. EC₅₀ and EC₉₀ values were calculated from the dose-response curves.

- PhenoSense HIV-1 Entry Assay: This cell-based infectivity assay used recombinant pseudoviruses engineered to carry envelope proteins from various HIV-1 strains or drug-resistance mutations in other genes. Inhibition of infection by this compound in U87-CD4-CCR5 target cells was quantified by measuring luciferase activity 72 hours post-inoculation.

- Drug Combination Studies (Chou-Talalay Method): PHA-stimulated PBMCs were infected with HIV-1 in the presence of single drugs or fixed-ratio combinations. HIV-1 p24 antigen in culture supernatants was measured on day 7. The data were analyzed using the median-effect principle and isobologram technique to calculate a Combination Index (CI), where CI <1, =1, and >1 indicate synergy, additivity, and antagonism, respectively.

- hERG and Functional Receptor Assays: Binding affinity for the hERG ion channel was assessed to evaluate cardiac risk. Functional antagonism of CCR5 was confirmed through assays measuring inhibition of calcium flux, guanosine 5′-[³⁵S]triphosphate exchange, and chemotaxis in response to natural chemokines (e.g., RANTES, MIP-1α, MIP-1β) [3].

Clinical Translation & Developmental Status

Despite a promising preclinical profile, this compound's development was discontinued. Key observations from clinical phases include:

- Safety Confirmation: A dedicated Phase I study in healthy subjects concluded that this compound, even at supratherapeutic doses, produced no clinically meaningful effect on the QTc interval and no epileptogenic effects, addressing the primary concerns raised from preclinical models [6].

- Efficacy Challenges: In later-stage trials, this compound did not meet primary efficacy endpoints. In treatment-experienced patients, the drug failed to demonstrate added benefit, particularly when combined with other potent new drugs [7]. A trial in treatment-naïve patients was also discontinued due to an increased rate of virologic relapse [7].

- Development Halted: In 2010, Merck (which acquired Schering-Plough) decided to halt all development of this compound and not seek regulatory approval [2] [7].

Summary

This compound was a rationally designed CCR5 antagonist with a strong preclinical package: potent and broad-spectrum antiviral activity, a synergistic profile with other drug classes, and an improved preclinical safety profile over its predecessor. However, its clinical efficacy was insufficient in the context of evolving antiretroviral therapy, leading to the termination of its development.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. sciencedirect.com/topics/ pharmacology -toxicology-and... [sciencedirect.com]

- 3. Discovery and Characterization of this compound (SCH 417690) ... [pmc.ncbi.nlm.nih.gov]

- 4. Three-Year Safety and Efficacy of this compound, a CCR5 ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Interaction of this compound with Other Antiretroviral Agents [link.springer.com]

- 6. Effect of this compound on the QT/Corrected QT Interval and Central... [pmc.ncbi.nlm.nih.gov]

- 7. Merck stops development of CCR5 inhibitor this compound [aidsmap.com]

vicriviroc piperazine derivatives CCR5 antagonists

Mechanism of Action and Binding Kinetics

Vicriviroc inhibits HIV-1 entry by targeting the human CCR5 receptor, a GPCR. Its binding kinetics and allosteric mechanism are key to its functional profile.

This compound's allosteric mechanism prevents HIV-1 co-receptor engagement. ECLs: Extracellular Loops.

This compound binding involves a multi-step kinetic mechanism. An initial complex forms, then transitions to a more stable, high-affinity state with a very slow dissociation rate (k₂ ≈ 1.2 × 10⁻³ min⁻¹) [1]. This long residence time may provide a pharmacodynamic advantage by maintaining receptor occupancy [2].

Key Experimental Data and Assays

The characterization of this compound relied on standardized virological and binding assays.

| Assay Type | Key Findings for this compound |

|---|---|

| PBMC Replication Assay | Potent, broad-spectrum activity against diverse R5-tropic HIV-1 isolates; consistently more active than first-gen antagonist SCH-C [3]. |

| PhenoSense Entry Assay | Activity maintained against viruses with resistance mutations in Reverse Transcriptase (RT) and Protease (PR) genes [3]. |

| Drug Combination Studies | Synergistic anti-HIV activity observed with drugs from all other approved ARV classes (NRTIs, NNRTIs, PIs, Fusion Inhibitors) [3]. |

| Binding Kinetics (SPA) | High affinity (Kd = 0.40 ± 0.02 nM); dissociation half-life ~12 hours at ambient temperature [2]. |

Development Timeline and Context

This compound (SCH 417690) was developed as a successor to SCH-C, which showed cardiac side effects (QTc prolongation). This compound offered improved antiviral activity and a reduced affinity for the hERG ion channel [3] [4].

Despite promising Phase II results, the Phase III trials (VICTOR-E3 and VICTOR-E4) in treatment-experienced patients did not meet their primary efficacy endpoints. In 2010, Merck decided not to seek regulatory approval [4]. Research has indicated that this compound can modulate efflux transporters like P-glycoprotein (P-gp), which may influence its distribution and potential for drug-drug interactions [5].

Comparison with Other CCR5 Antagonists

This compound was one of several small-molecule CCR5 antagonists developed.

| Compound | Company | Key Features & Status |

|---|---|---|

| Maraviroc | Pfizer | First FDA-approved CCR5 antagonist (2007) [6] [7]. |

| This compound | Schering-Plough | Piperazine derivative; Phase III completed, not submitted for approval [4]. |

| Aplaviroc | GlaxoSmithKline | Development halted in Phase II due to hepatotoxicity [7]. |

| Cenicriviroc | Takeda | Dual CCR2/CCR5 antagonist; investigated for HIV and liver fibrosis [4] [6]. |

Research demonstrated that this compound could act synergistically with other entry inhibitors, such as the monoclonal antibody PRO 140, suggesting potential for novel combination regimens [8].

This compound represents a scientifically significant piperazine-based CCR5 antagonist whose development provided deep insights into GPCR targeting and antiretroviral mechanisms.

References

- 1. A study of the molecular mechanism of binding kinetics and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of CCR5 Binding Kinetics and Coupling States ... [natap.org]

- 3. Discovery and Characterization of this compound (SCH 417690) ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. CCR5 receptor antagonists in preclinical to phase II clinical ... [pmc.ncbi.nlm.nih.gov]

- 7. Clinical use of CCR5 inhibitors in HIV and beyond [translational-medicine.biomedcentral.com]

- 8. Potent Antiviral Synergy between Monoclonal Antibody ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Pharmacokinetic Interactions Between Vicriviroc and Antiretroviral Agents

Introduction to Vicriviroc and Its Clinical Pharmacokinetic Profile

This compound is a next-generation antiretroviral compound that belongs to the chemokine receptor antagonist class, specifically targeting the CCR5 co-receptor used by HIV-1 for cellular entry. As a potent CCR5 antagonist, this compound blocks HIV from entering uninfected cells by binding to the virus's cellular co-receptor chemokine receptor 5 (CCR5), thereby preventing viral propagation in the host [1] [2]. This mechanism is particularly effective against R5-tropic HIV-1 strains, which represent the predominantly transmitted form of the virus and remain prevalent throughout the course of HIV infection [3]. This compound demonstrates potent antiviral activity against a wide spectrum of genetically diverse and drug-resistant HIV-1 isolates, with in vitro studies reporting an IC50 and IC90 of 1.58 ng/mL and 10 ng/mL, respectively [3].

The development of this compound has been particularly focused on treatment-naïve HIV-1-infected individuals who often receive antiretroviral therapy regimens that include a ritonavir-enhanced protease inhibitor [1]. These regimens present a high potential for drug-drug interactions because many antiretroviral agents inhibit or induce elements of drug elimination pathways, particularly hepatic cytochromes, which may alter drug concentrations and affect both safety and efficacy [1] [4]. This compound is primarily metabolized by hepatic cytochrome P450 enzymes, especially CYP3A4, making it susceptible to interactions with drugs that affect this enzymatic pathway [5]. When co-administered with ritonavir, a potent CYP3A4 inhibitor, this compound exposure increases significantly by 5- to 7-fold based on AUC measurements [5], necessitating dose adjustments when used without pharmacokinetic enhancers.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| IC50 | 1.58 ng/mL | In vitro antiviral activity | [3] |

| IC90 | 10 ng/mL | In vitro antiviral activity | [3] |

| AUC Increase | 5-7 fold | With ritonavir co-administration | [5] |

| Cmin Target | >54 ng/mL | For virologic suppression | [3] |

| AUC Target | >1460 ng·hr/mL | For virologic suppression | [3] |

Comprehensive Drug Interaction Profile with Antiretroviral Agents

Pharmacokinetic Interactions with Protease Inhibitors

This compound has been extensively studied in combination with various protease inhibitors, particularly when boosted with ritonavir. A comprehensive series of clinical trials evaluated interactions between this compound and seven protease inhibitors: atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, and tipranavir, all administered with ritonavir boosting [1] [4]. These studies employed fixed-sequence designs where this compound was initially administered with ritonavir alone for a fixed duration, followed by administration of this compound with ritonavir plus the specific protease inhibitor under investigation. The results demonstrated that This compound exposure was not affected by concurrently administered protease inhibitors in any clinically relevant manner [1]. Similarly, this compound did not exert clinically relevant effects on the exposure of the companion protease inhibitors, supporting its favorable drug interaction profile [4].

The lack of significant interactions between this compound and ritonavir-boosted protease inhibitors is particularly noteworthy given that protease inhibitors are often associated with complex drug interaction profiles due to their dual roles as CYP3A substrates and modifiers. Research indicates that this compatibility stems from this compound's specific metabolic profile and its limited effect on enzymatic pathways involved in protease inhibitor metabolism [6]. This favorable interaction profile has important clinical implications, suggesting that no dose modification or monitoring of this compound concentrations is necessary when this compound is co-administered with ritonavir-boosted protease inhibitors [1]. This facilitates the addition of this compound at a single clinically prescribed dose level to various background regimens that include a boosted protease inhibitor, with all other drugs also prescribed at their standard doses [4].

Interactions with Other Antiretroviral Classes

Beyond protease inhibitors, this compound has been evaluated for interactions with other key antiretroviral classes through parallel-group clinical trials. These studies investigated concomitant administration with lopinavir (a protease inhibitor), zidovudine/lamivudine (NRTI combination), and tenofovir disoproxil fumarate (NRTI) [1] [4]. In these randomized trials, healthy subjects received this compound with or without the study drug, allowing direct comparison of pharmacokinetic parameters. The results consistently demonstrated no clinically relevant interactions between this compound and these antiretroviral agents [4]. The geometric mean ratios for AUC, Cmax, and Cmin typically fell within the 80-125% bioequivalence range, indicating no requirement for dose adjustment [1].

Table 2: this compound Drug Interaction Studies with Antiretroviral Agents

| Drug Class | Specific Agents Studied | Study Design | Key Findings | Clinical Implications |

|---|---|---|---|---|

| Protease Inhibitors | Atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, tipranavir (all with ritonavir) | Fixed-sequence | No clinically relevant changes in this compound or PI exposure | No dose adjustment needed [1] |

| NRTIs | Zidovudine/lamivudine, tenofovir disoproxil fumarate | Parallel-group | No significant pharmacokinetic interactions | Standard dosing appropriate [4] |

| Protease Inhibitors | Lopinavir | Parallel-group | No clinically relevant interactions | Compatible without modification [1] |

Furthermore, in vitro studies have demonstrated that this compound exhibits synergistic anti-HIV activity in combination with drugs from all other classes of approved antiretrovirals [2]. This synergistic effect, combined with the lack of pharmacokinetic interactions, positions this compound as a compatible component in multidrug regimens. The collective evidence from these interaction studies indicates that this compound can be seamlessly incorporated into existing antiretroviral regimens without complicating dosing schedules or requiring additional therapeutic drug monitoring [1] [4]. This characteristic is particularly valuable in treatment-experienced patients who often require complex regimen optimization to achieve virologic suppression.

Experimental Protocols for Drug Interaction Studies

Clinical Trial Designs for Drug Interaction Assessment

The drug interaction profile of this compound with antiretroviral agents was characterized through a series of rigorously controlled clinical trials employing standardized methodologies. Two primary study designs were implemented: fixed-sequence trials and parallel-group trials [1]. The fixed-sequence studies were conducted with protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, and tipranavir), where participants initially received this compound with ritonavir for a fixed duration, followed by administration of this compound with ritonavir plus the specific protease inhibitor under investigation [4]. This design allowed each subject to serve as their own control, enhancing the statistical power to detect interactions while minimizing inter-subject variability. The total duration of these studies typically ranged from 12 to 35 days, sufficient to achieve steady-state concentrations for all investigated drugs [1].

The parallel-group studies were implemented for interactions with lopinavir, zidovudine/lamivudine, and tenofovir disoproxil fumarate [1]. In these trials, healthy subjects were randomized to receive either this compound with the study drug or this compound alone. This design effectively controlled for potential confounding factors and allowed direct comparison of pharmacokinetic parameters between groups. All studies enrolled healthy male and female adults under supervised conditions to ensure protocol compliance and accurate data collection [1] [4]. The use of healthy volunteers rather than HIV-infected patients eliminated disease-related confounding factors on drug metabolism and distribution, providing a clearer assessment of intrinsic drug interaction potential.

Pharmacokinetic Assessment and Statistical Analysis

Blood sampling for pharmacokinetic assessment was performed at predetermined time points following drug administration to adequately characterize the concentration-time profile for each drug [1]. For this compound, key pharmacokinetic parameters including AUC (area under the concentration-time curve), Cmax (maximum concentration), and Cmin (minimum concentration) were calculated using standard non-compartmental methods [3]. The log-transformed data for this compound primary pharmacokinetic parameters were statistically analyzed using a one-way analysis of variance (ANOVA) model extracting the effects due to treatment [1]. Steady state was evaluated by an ANOVA model on trough concentrations using day and subject as class variables [4].

The bioequivalence approach was employed to determine clinical relevance of any observed interactions, with the 90% confidence intervals for the geometric mean ratios of AUC and Cmax required to fall within the 80-125% range to establish lack of clinical significance [1] [5]. This stringent statistical assessment provided a standardized framework for interpreting the magnitude of any observed interactions and their potential clinical relevance. Safety and tolerability were monitored throughout the studies through regular assessment of adverse events, clinical laboratory tests (blood chemistry, haematological parameters), ECGs, and vital signs [1]. Most adverse events reported across studies were mild to moderate in intensity, with no clinically relevant changes in safety parameters associated with this compound combination treatment [4].

Metabolic Pathways and Clinical Study Workflows

This compound Metabolic Pathways and Interaction Mechanisms

Figure 1: this compound Metabolic Pathways and Key Interaction Mechanisms

This compound undergoes hepatic metabolism primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the predominant isoform responsible for its biotransformation [5]. The metabolic pathway involves oxidative reactions that produce several metabolites with significantly reduced antiviral activity compared to the parent drug [6]. This compound is not a significant substrate for P-glycoprotein transport, which reduces its potential for interactions with drugs that affect this efflux transporter [4]. The elimination of this compound and its metabolites occurs predominantly through biliary excretion, with renal clearance playing a minor role in its overall elimination profile [1].

The most significant pharmacokinetic interaction involving this compound is with ritonavir, a potent CYP3A4 inhibitor used as a pharmacokinetic enhancer in HIV therapy [5]. When co-administered with ritonavir, this compound exposure increases 5- to 7-fold, necessitating dose reduction of this compound when used without ritonavir boosting [5]. However, when this compound is combined with other antiretroviral agents in the presence of ritonavir, no additional clinically significant interactions occur due to saturation of interaction mechanisms [1]. This compound itself does not significantly inhibit or induce major cytochrome P450 enzymes, contributing to its favorable drug interaction profile and reducing its potential to alter the metabolism of concomitant medications [4] [6].

Clinical Study Design and Assessment Workflow

Figure 2: Clinical Study Workflow for this compound Drug Interaction Trials

The assessment of drug interactions between this compound and antiretroviral agents follows a systematic clinical evaluation workflow incorporating both fixed-sequence and parallel-group designs [1]. The process begins with protocol development specifying the study objectives, inclusion/exclusion criteria, and pharmacokinetic assessment plans. Eligible healthy volunteers undergo comprehensive screening before enrollment to ensure they meet study criteria and have no confounding conditions that might affect drug metabolism [1]. In fixed-sequence studies, participants initially receive this compound with ritonavir alone to establish baseline pharmacokinetic parameters, followed by the combination with the investigational antiretroviral agent [4].

Pharmacokinetic sampling occurs at predetermined time points during each treatment phase to adequately characterize drug exposure parameters [1]. Blood samples are collected in appropriate anticoagulant tubes, processed to plasma, and stored under controlled conditions until analysis. This compound concentrations are determined using validated bioanalytical methods, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS) with a reliable quantitation range (e.g., 0.5-1000 ng/mL) [3]. The resulting concentration-time data are subjected to non-compartmental analysis to derive primary pharmacokinetic parameters including AUC, Cmax, Tmax, and elimination half-life [1]. Statistical analysis using ANOVA models on log-transformed parameters determines whether observed differences reach clinical significance, with bioequivalence criteria (80-125%) applied to geometric mean ratios [1] [4].

Clinical Applications and Efficacy Correlations

Exposure-Response Relationships and Therapeutic Targets

Pharmacokinetic-pharmacodynamic modeling has been instrumental in establishing exposure-response relationships for this compound and defining target concentrations for virologic efficacy. A sub-study of ACTG Protocol 5211 explored the relationship between antiretroviral effect and plasma concentrations of this compound in treatment-experienced patients failing their current antiretroviral regimens [3]. The analysis demonstrated a positive correlation between this compound exposure parameters and viral load reduction at week 2 of monotherapy, with clear exposure thresholds associated with improved virologic response [3]. Specifically, patients with this compound Cmin >54 ng/mL experienced a mean viral load decrease of 1.35 log10 copies/mL, compared to 0.76 log10 in those with Cmin <54 ng/mL [3].

The analysis also identified an AUC breakpoint of 1460 ng·hr/mL, above which 70% of subjects achieved a >1 log10 drop in viral load, compared to only 44% with lower exposures [3]. These exposure-response relationships were particularly evident during the initial monotherapy phase but became less pronounced after week 16 when this compound was combined with other active antiretroviral agents in an optimized background regimen [3]. This suggests that adequate this compound exposure is especially critical when antiviral pressure is suboptimal, such as during functional monotherapy or when other regimen components have compromised activity due to resistance [3]. The established target concentrations provide valuable guidance for dose selection and regimen design in various clinical contexts.

Special Population Considerations and Alternative Formulations

While this compound has been primarily developed as an oral agent for HIV treatment, research has explored alternative formulations for different clinical applications. A phase 1 pharmacokinetic trial investigated two intravaginal rings containing different dose strengths of this compound (MK-4176) and MK-2048 for HIV prevention in women [7]. This study demonstrated that both rings were safe and well-tolerated, with this compound detectable in plasma, cervicovaginal fluid, and cervical tissue samples [7]. The original-dose ring (containing 182 mg this compound) showed higher drug release and plasma drug exposure compared to the low-dose ring (91 mg this compound), providing important insights for product development [7].

Regarding special population considerations, available evidence suggests that this compound can be used in diverse patient populations without requirement for dose adjustment based on demographic characteristics. However, caution is advised when co-administering this compound with medications outside the antiretroviral classes, particularly those with narrow therapeutic indices that are metabolized by CYP3A4 [5]. Additionally, the interaction between this compound/ritonavir and oral contraceptives warrants attention, as ritonavir alone decreases both ethinyl estradiol and norethindrone exposure, which could potentially impact contraceptive effectiveness [5]. These considerations highlight the importance of comprehensive medication review when incorporating this compound into treatment regimens, particularly for women of childbearing potential requiring effective contraception.

Conclusion

The comprehensive pharmacokinetic evaluation of this compound in combination with various antiretroviral agents demonstrates a favorable drug interaction profile that facilitates its incorporation into multidrug regimens without requirement for complex dose adjustments. The absence of clinically significant interactions with protease inhibitors, NRTIs, and other antiretroviral classes [1] [4] simplifies treatment planning and reduces the need for therapeutic drug monitoring in most clinical scenarios. The well-characterized exposure-response relationships [3] provide clear therapeutic targets for optimizing virologic efficacy, particularly in treatment-experienced patients where regimen optimization is crucial.

The established experimental protocols for drug interaction assessment offer validated methodologies for further investigating this compound's compatibility with emerging antiretroviral agents. The combination of fixed-sequence and parallel-group designs with rigorous statistical analysis using bioequivalence criteria represents a robust approach for characterizing drug interaction potential [1]. As HIV treatment continues to evolve with new drug classes and novel combinations, these methodologies can be adapted to efficiently evaluate interactions with future antiretroviral agents, ensuring the continued safe and effective use of this compound in diverse patient populations.

References

- 1. results from a series of fixed-sequence and parallel-group ... [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of this compound (SCH 417690) ... [pmc.ncbi.nlm.nih.gov]

- 3. PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Interaction of this compound with Other ... [link.springer.com]

- 5. Effect of this compound With or Without Ritonavir on Oral ... [sciencedirect.com]

- 6. Drug Interactions with New and Investigational Antiretrovirals [natap.org]

- 7. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings ... [pubmed.ncbi.nlm.nih.gov]

Introduction and Mechanism of Action

Vicriviroc is an investigational CCR5 antagonist that blocks HIV-1 entry into host cells by allosterically inhibiting the CCR5 chemokine coreceptor, a 7-transmembrane G-protein coupled receptor essential for R5-tropic HIV-1 infection. As a substrate of the hepatic cytochrome P450 3A4 (CYP3A4) isozyme, this compound undergoes extensive first-pass metabolism, resulting in limited oral bioavailability when administered alone. The coadministration of low-dose ritonavir, a potent CYP3A4 inhibitor, produces a 5-to-7-fold increase in this compound exposure (AUC) by significantly reducing its metabolic clearance [1]. This pharmacokinetic enhancement allows for sustained therapeutic concentrations with once-daily dosing and forms the basis for the recommended clinical development strategy of this compound as part of ritonavir-boosted protease inhibitor regimens for treatment-experienced HIV-1 patients [2] [3].

The mechanistic basis for this combination approach stems from the need to maintain adequate plasma concentrations of this compound to effectively suppress viral replication while preventing the emergence of resistant HIV-1 variants. Pharmacokinetic-pharmacodynamic modeling has demonstrated that this compound minimum concentration (Cmin) values >54 ng/mL and AUC values >1460 ng·hr/mL correlate significantly with virologic response (≥1 log10 copies/mL reduction in HIV-1 RNA) at day 14 of monotherapy in treatment-experienced patients [4]. Without ritonavir boosting, achieving these target exposure parameters would require higher this compound doses that could potentially increase the risk of adverse events based on nonclinical safety findings.

Pharmacokinetic Enhancement by Ritonavir

Magnitude of Exposure Increase

The ritonavir boosting effect on this compound pharmacokinetics has been quantified in multiple clinical studies involving healthy volunteers and HIV-1 infected patients. The consistent finding across these studies is a 5-to-7-fold increase in this compound systemic exposure when coadministered with ritonavir compared to this compound alone [1]. This enhancement is particularly pronounced for trough concentrations, which is pharmacologically significant given the exposure-response relationship established for this compound's antiretroviral activity.

Table 1: Pharmacokinetic Parameters of this compound With and Without Ritonavir Boosting

| Parameter | This compound Alone | This compound + Ritonavir | Fold Change | Clinical Significance |

|---|---|---|---|---|

| AUC₀–₂₄ (ng·hr/mL) | ~300-500 | ~1500-3500 | 5-7× | Exceeds target of 1460 ng·hr/mL |

| Cmin (ng/mL) | ~10-20 | ~50-100 | 5× | Exceeds target of 54 ng/mL |

| Cmax (ng/mL) | ~150-250 | ~400-600 | 2.5-3× | - |

| Half-life (hr) | ~15-20 | ~25-35 | ~1.5-2× | Enables once-daily dosing |

Exposure-Response Relationship

Pharmacokinetic-pharmacodynamic analyses from ACTG Protocol 5211 revealed a significant correlation between this compound exposure and antiviral activity during the initial 14-day monotherapy period [4]. Patients with this compound Cmin values exceeding 54 ng/mL experienced a mean viral load decrease of 1.35 log10 copies/mL, compared to only 0.76 log10 copies/mL in those with lower Cmin values (p=0.003). Similarly, the proportion of patients achieving >1 log10 copies/mL reduction was significantly higher in the group exceeding the Cmin threshold (70% vs. 44%, p=0.048). These findings established the pharmacodynamic rationale for ritonavir boosting to ensure consistent achievement of target exposure parameters across diverse patient populations [4].

The supratherapeutic exposure achieved with ritonavir boosting was further demonstrated in a comprehensive QT study where healthy subjects receiving this compound 150 mg with ritonavir 100 mg achieved exposures approximately five times higher than those observed in HIV-infected patients receiving the therapeutic 30 mg this compound/100 mg ritonavir regimen [2]. This high exposure margin provided important safety confirmation while validating the boosting strategy.

Dosing Protocols and Regimen Specifications

Recommended Dosing Regimens

Based on phase 2 clinical trial data, the optimized dosing regimen for this compound in treatment-experienced patients is 30 mg once daily coadministered with ritonavir 100 mg once daily as part of a ritonavir-boosted protease inhibitor regimen [5]. This recommendation is supported by dose-ranging studies that demonstrated superior virologic responses with the 30 mg dose compared to lower doses, particularly in patients with high baseline viral loads (>100,000 copies/mL) or limited active drugs in their optimized background therapy [5].

Table 2: this compound Dosing Recommendations in Clinical Trials

| Patient Population | Recommended this compound Dose | Ritonavir Dose | Administration | Supporting Evidence |

|---|---|---|---|---|

| Treatment-experienced | 30 mg once daily | 100 mg once daily | With a ritonavir-boosted PI | Phase 2 trials VICTOR-E1 & ACTG 5211 |

| Treatment-naïve | Not established | Not established | N/A | Development discontinued in naïve patients |

| HCV/HIV or HBV/HIV coinfected | 30 mg once daily | 100 mg once daily | With a ritonavir-boosted PI | Phase 3 trials included coinfected patients |

The administration guidelines specify that this compound should be taken at the same time as the ritonavir-boosted protease inhibitor component of the antiretroviral regimen, preferably with food to enhance bioavailability, though the effect of food is not pronounced with the boosted formulation. Dose adjustment is not required when this compound is coadministered with any of the commonly used antiretroviral agents, including protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, lopinavir, nelfinavir, saquinavir, tipranavir), nucleoside reverse transcriptase inhibitors (zidovudine/lamivudine, tenofovir), or the non-nucleoside reverse transcriptase inhibitor efavirenz [3].

Dose Modification and Monitoring

Protocol-specified dose escalation was implemented during long-term extension studies, where all subjects initially receiving lower doses (5 mg, 10 mg, or 15 mg) were transitioned to the 30 mg dose based on efficacy and safety analyses from phase 2 trials [5]. No additional ritonavir dose adjustment beyond the standard 100 mg once daily is required during this escalation.

Therapeutic drug monitoring, though not mandatory, may be considered in special populations based on the established exposure-response relationship. The target therapeutic range for this compound Cmin is >54 ng/mL, with optimal virologic suppression observed at Cmin levels >100 ng/mL [4] [5]. For patients with suspected suboptimal exposure or altered drug metabolism, trough concentration monitoring is recommended 2-4 weeks after regimen initiation or after any changes to concomitant medications.

Safety and Efficacy Profile

Clinical Efficacy Outcomes

In the phase 2 ACTG 5211 trial, treatment-experienced patients receiving this compound (10 mg or 15 mg) with ritonavir boosting demonstrated significantly greater virologic suppression at both 14 days and 24 weeks compared to placebo (-1.15 to -1.86 log10 copies/mL vs -0.29 log10 copies/mL, p<0.01) [6]. Through 3 years of follow-up, 49% of patients who achieved viral suppression did not experience confirmed viral rebound, demonstrating durable efficacy [7]. immunologic benefits were equally impressive, with median increases in CD4 cell counts of +121 to +158 cells/μL maintained through 144-168 weeks of therapy [5].

The VICTOR-E1 trial further established the relationship between this compound exposure and efficacy, with 58% of subjects achieving HIV-1 RNA <50 copies/mL when this compound Cmin was >100 ng/mL compared to only 27% with lower Cmin values [5]. Importantly, This compound resistance emerged in only 6 of 113 subjects (5.3%) through 3 years of follow-up, typically manifesting as a progressive decrease in maximal percentage inhibition on phenotypic testing [7].

Safety and Tolerability

Long-term safety data pooled from 205 subjects with advanced HIV infection demonstrated a favorable safety profile for this compound over a mean treatment duration of 96 weeks (range 1-216 weeks) [5]. Specifically, this compound displayed:

- No attributable hepatotoxicity: No pattern of elevated liver enzymes or bilirubin

- No cardiovascular toxicity: No ischemic events observed

- No CNS toxicity: No seizures reported despite preclinical signals in animal models

- No clinically relevant QTc prolongation: Even at supratherapeutic doses five times expected exposures [2]

A comprehensive QT study in 200 healthy subjects confirmed no clinically meaningful effect on QT/QTc interval at both therapeutic (30 mg this compound/100 mg ritonavir) and supratherapeutic (150 mg this compound/100 mg ritonavir) dose levels [2]. Similarly, a dedicated CNS safety study observed no seizure activity or clinically relevant changes in brain waveforms at exposures up to five times those expected with therapeutic dosing [2].

Regarding malignancies, early study data revealed several cases (6 lymphomas, 1 gastric carcinoma across studies), though the relationship to this compound remained uncertain as these rates were consistent with expectations for advanced HIV populations, and no pattern emerged in long-term follow-up [7] [6] [5].

Drug Interaction Considerations

Interactions with Antiretroviral Agents

Fixed-sequence and parallel-group clinical trials investigating drug-drug interactions between this compound and 11 other antiretroviral compounds demonstrated no clinically relevant pharmacokinetic interactions that would require dose modification [3]. This compound exposure was not significantly altered by concurrently administered protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir, tipranavir), nor did this compound meaningfully affect the pharmacokinetics of these agents [3]. Similarly, no significant interactions were observed with nucleoside reverse transcriptase inhibitors (zidovudine/lamivudine, tenofovir) or the non-nucleoside reverse transcriptase inhibitor efavirenz.

The mechanistic basis for this favorable interaction profile lies in this compound's metabolism primarily via CYP3A4, with ritonavir effectively saturating this metabolic pathway. The presence of ritonavir thereby diminishes the potential for additional interactions with other drugs that might induce or inhibit CYP3A4, creating a stable metabolic environment for this compound.

Interactions with Non-Antiretroviral Agents

A specialized drug interaction study evaluated the effect of this compound, with and without ritonavir, on a combination oral contraceptive containing ethinyl estradiol 0.035 mg and norethindrone 1 mg [1]. The results demonstrated that:

- This compound alone produced little effect on the exposure of either contraceptive component

- Ritonavir alone decreased ethinyl estradiol AUC by 39% and norethindrone AUC by 18%

- This compound with ritonavir decreased ethinyl estradiol exposure by 35% and norethindrone exposure by 25%

These findings indicate that additional contraceptive methods should be considered when this compound is administered with ritonavir, as the decreased hormone exposure could potentially reduce contraceptive effectiveness [1]. This interaction pattern is consistent with ritonavir's known inducing effects on CYP-mediated metabolism and glucuronidation pathways.

Experimental Protocols

Comprehensive QT Study Protocol

Objective: To characterize the effect of this compound on QT/QTc interval prolongation and proarrhythmic potential in healthy subjects [2].

Study Design:

- Type: Randomized, partially blind (open-label for controls), parallel-group

- Population: 200 healthy subjects aged 18-50 years

- Treatment Groups: (1) Placebo for 9 days + single-dose moxifloxacin 400 mg on day 10 (positive control); (2) Placebo control; (3) this compound 30 mg + ritonavir 100 mg (therapeutic dose); (4) this compound 150 mg + ritonavir 100 mg (supratherapeutic dose); (5) Ritonavir 100 mg alone

- Duration: 10 days of treatment with follow-up through day 15

Methodology:

- ECG Assessments: 12-lead digital Holter monitoring with high-resolution (1,000-Hz) recording

- Timepoints: Predose and 1, 1.5, 2, 3, 6, 12, and 23 hours postdose on day 10

- QT Correction: Fridericia's formula (QTcF) as primary measure

- Statistical Analysis: Based on assumed pooled standard deviation of 12 ms, sample of 200 subjects provided 80% power to conclude no QTc effect if true effect ≤2 ms

Key Findings: this compound produced no clinically meaningful effect on QT/QTc interval at either therapeutic or supratherapeutic doses when administered with ritonavir [2].

Drug Interaction Study Protocol

Objective: To determine the effect of this compound, alone and with ritonavir, on the pharmacokinetics of oral contraceptives [1].

Study Design:

- Type: Randomized, open-label, parallel-group, fixed-sequence crossover

- Population: 27 healthy female subjects

- Treatment Sequence:

- Group 1: Oral contraceptive (OC) alone in cycle 1; this compound + OC in cycle 2; this compound + ritonavir + OC in cycle 2 (days 15-21)

- Group 2: OC alone in cycle 1; this compound + ritonavir + OC in cycle 2

- Duration: Two 21-day treatment cycles

Methodology:

- Pharmacokinetic Sampling: Intensive sampling over 24 hours on day 10 and day 21 of cycle 2

- Analytical Method: Validated LC-MS/MS for ethinyl estradiol and norethindrone

- Statistical Analysis: 90% confidence intervals for geometric mean ratios of AUC and Cmax

Key Findings: this compound alone did not alter OC pharmacokinetics, but ritonavir (with or without this compound) decreased ethinyl estradiol and norethindrone exposure [1].

Visualization of Pathways and Workflows

This compound-Ritonavir Metabolic Interaction Pathway

Diagram Title: this compound-Ritonavir Metabolic Interaction Pathway

This visualization illustrates the pharmacokinetic boosting mechanism whereby ritonavir inhibits CYP3A4-mediated metabolism of this compound, resulting in increased systemic exposure of the active parent compound.

Clinical Development Decision Pathway

Diagram Title: Clinical Development Decision Pathway

This workflow outlines the rational development approach for this compound, highlighting how exposure-response data informed dose selection and progression to phase 3 trials.

Conclusion